Monoethanolamine laurate

Description

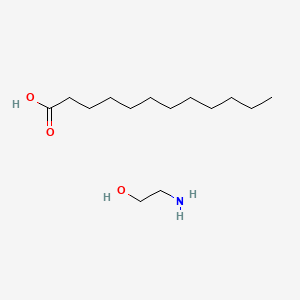

Structure

3D Structure of Parent

Properties

CAS No. |

16830-40-3 |

|---|---|

Molecular Formula |

C14H31NO3 |

Molecular Weight |

261.40 g/mol |

IUPAC Name |

2-aminoethanol;dodecanoic acid |

InChI |

InChI=1S/C12H24O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3-1-2-4/h2-11H2,1H3,(H,13,14);4H,1-3H2 |

InChI Key |

XVJSTCOYGMBYPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.C(CO)N |

physical_description |

Liquid |

Origin of Product |

United States |

Synthesis and Reaction Engineering of Monoethanolamine Laurate

Esterification Pathways and Kinetics of Lauric Acid with Monoethanolamine

The esterification of lauric acid with monoethanolamine involves the formation of an ester bond between the carboxyl group of the fatty acid and the hydroxyl group of the amino alcohol. This reaction is typically performed at elevated temperatures to favor ester formation and drive off the water byproduct. arpnjournals.org

Mechanistic Studies of Ester Bond Formation

The accepted mechanism for the acid-catalyzed esterification of a carboxylic acid like lauric acid with an alcohol such as monoethanolamine follows a series of equilibrium steps. aocs.org The process begins with the protonation of the carbonyl oxygen of lauric acid by an acid catalyst, which makes the carbonyl carbon more electrophilic. Subsequently, the hydroxyl group of monoethanolamine acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. This intermediate then undergoes a proton transfer, followed by the elimination of a water molecule to form the ester, monoethanolamine laurate. The catalyst is regenerated in the final step.

In the absence of a strong acid catalyst, the reaction can still proceed, albeit more slowly, through direct acylation. The bifunctional nature of monoethanolamine, containing both an amine and a hydroxyl group, introduces complexity, as a competing amidation reaction can also occur. arpnjournals.orgresearchgate.net

Influence of Catalytic Systems on Reaction Efficiency and Selectivity

The choice of catalyst significantly impacts the efficiency and selectivity of the esterification process. Various catalytic systems have been investigated, including homogeneous acid catalysts, heterogeneous solid acid catalysts, and enzymes.

Homogeneous Catalysts : Traditional acid catalysts like p-toluenesulfonic acid are effective but can be difficult to separate from the product mixture. Alkaline catalysts such as sodium methoxide (B1231860) or potassium hydroxide (B78521) have also been studied, particularly in the context of reactions involving fatty acid methyl esters with monoethanolamine. dntb.gov.uacolab.ws High temperatures (above 100°C) in the presence of these alkaline catalysts can lead to increased concentrations of amide esters. researchgate.net

Heterogeneous Catalysts : Solid acid catalysts like zirconium (IV) chloride and niobium oxide offer advantages in terms of easier separation and potential for reuse. arpnjournals.orgresearchgate.net Studies using zirconium (IV) chloride have shown that catalyst concentration is a significant parameter affecting the conversion of lauric acid. arpnjournals.org Niobium pentoxide is noted for its strong acid sites that remain active even in the presence of water. researchgate.net

Enzymatic Catalysts : Lipases are used for esterification under milder conditions. The kinetics of lipase-catalyzed esterification of lauric acid often follow a Ping-Pong Bi-Bi mechanism, where the enzyme forms an acyl-enzyme intermediate with the fatty acid before reacting with the alcohol. instras.com

The table below summarizes findings on the influence of different catalytic systems on the reaction.

| Catalyst System | Reactants | Temperature (°C) | Key Findings | Reference(s) |

| Zirconium (IV) chloride | Lauric Acid, Monoethanolamine | 65 | Catalyst concentration and substrate molar ratio are significant parameters for lauric acid conversion. | arpnjournals.org |

| Potassium Hydroxide | Fatty Acid, Monoethanolamine | 70-90 | Accelerates aminolysis of amide esters to form the desired monoethanolamide. | google.com |

| Sodium Methoxide | Methyl Laurate, Monoethanolamine | >100 | Higher temperatures lead to increased formation of amide esters. | researchgate.net |

| Lipase (from Penicillium simplicissimum) | Lauric Acid, Menthol | Not Specified | Reaction follows a Ping-Pong Bi-Bi mechanism in microemulsions. | instras.com |

| Niobium Oxide | Fatty Acids, Ethanol | ~80 | Effective solid acid catalyst, active in the presence of water. | researchgate.netacs.org |

Kinetic Modeling and Rate Constant Determination

Kinetic modeling is essential for understanding reaction rates and optimizing reactor design. The esterification of fatty acids is often modeled as a second-order reversible reaction. For instance, the kinetics of the amidation of lauric acid methyl ester catalyzed by choline (B1196258) chloride were found to be first-order with respect to the concentration of ethanolamine (B43304), with a calculated activation energy of 50.20 kJ/mol. jst.go.jp

In lipase-catalyzed systems, Michaelis-Menten type kinetics are often observed. instras.com The initial reaction velocity can be described by an equation that accounts for the concentrations of both the fatty acid and the alcohol, as well as kinetic constants such as the maximum reaction velocity (Vmax) and Michaelis constants (Km) for each substrate. instras.com For the esterification of lauric acid, it has been noted that at high concentrations, the fatty acid can exhibit substrate inhibition. instras.com

Kinetic studies on the synthesis of ethanolamines from ethylene (B1197577) oxide and ammonia (B1221849), a related reaction system, have determined the activation energy for producing monoethanolamine to be approximately 61.25 kJ/mol. researchgate.net Such data, while not directly for esterification, provides context for the energy requirements of reactions involving monoethanolamine.

| Kinetic Model / Parameter | Reaction System | Catalyst | Value | Reference(s) |

| Reaction Order | Lauric Acid Methyl Ester + Monoethanolamine | Choline Chloride | First order with respect to ethanolamine concentration. | jst.go.jp |

| Activation Energy (Ea) | Lauric Acid Methyl Ester + Monoethanolamine | Choline Chloride | 50.20 kJ/mol | jst.go.jp |

| Kinetic Mechanism | Lauric Acid + Menthol | Lipase | Ping-Pong Bi-Bi | instras.com |

| Activation Energy (Ea) | Ethylene Oxide + Ammonia | Water | 61.25 kJ/mol (for MEA formation) | researchgate.net |

Salt Formation Mechanisms Between Lauric Acid and Monoethanolamine

Concurrent with esterification, a rapid acid-base reaction occurs between the carboxylic acid group of lauric acid and the basic amine group of monoethanolamine. This results in the formation of an ammonium (B1175870) carboxylate salt, specifically monoethanolammonium laurate. nist.govacs.org

Acid-Base Reaction Dynamics in Protic and Aprotic Media

The formation of the salt is a classic Brønsted-Lowry acid-base reaction where the lauric acid donates a proton to the amino group of monoethanolamine. acs.org This reaction is generally instantaneous and highly favorable at ambient temperatures. The resulting product is a type of protic ionic liquid. acs.org

The solvent medium plays a critical role in the dynamics.

Protic Media : In protic solvents like water, the ionization of both the acid and the base is facilitated, strongly favoring salt formation. The presence of water is necessary for base-catalyzed transesterification to occur, but an excess can push the equilibrium towards hydrolysis rather than esterification. aocs.org

Aprotic Media : In aprotic, non-polar solvents, the reactants are less solvated, which can influence the equilibrium between the salt and the neutral reactants. However, the inherent acidity of lauric acid and basicity of monoethanolamine mean that salt formation is still a dominant initial pathway. To favor esterification, conditions must be employed to break this salt or prevent its formation, such as high temperatures which provide the energy to overcome the stability of the salt and drive the reaction towards the covalently bonded ester.

Stoichiometric Control and Product Distribution

The molar ratio of the reactants is a critical parameter for controlling the distribution between the ester, amide, and salt products. arpnjournals.orgatamanchemicals.com

Equimolar Ratio (1:1) : At lower temperatures, a 1:1 molar ratio of lauric acid to monoethanolamine will predominantly yield the monoethanolammonium laurate salt. acs.org As the temperature is increased, the equilibrium can shift, and with the removal of water, the formation of the ester and/or amide becomes more favorable.

Excess Monoethanolamine : Using an excess of monoethanolamine can favor the formation of the amide, N-(2-hydroxyethyl)dodecanamide, also known as lauramide MEA. arpnjournals.orglookchem.com For example, studies have shown that a high substrate molar ratio of MEA to lauric acid (e.g., 10:1 to 11:1) can maximize the conversion to the amide product. arpnjournals.org

Excess Lauric Acid : An excess of lauric acid would ensure that all the monoethanolamine reacts. A two-step synthesis method has been developed where monoethanolamine is first reacted with excess fatty acid to form an amide ester, which is then reacted with more monoethanolamine to yield the final fatty acid monoethanolamide product, minimizing side reactions. google.com

The production of mono-, di-, and triethanolamines from ethylene oxide and ammonia is also controlled by the stoichiometry of the reactants, where a large excess of ammonia favors the formation of monoethanolamine. dtic.millabsaco.comwikipedia.org This principle of stoichiometric control is directly applicable to the subsequent reactions of MEA with fatty acids.

Continuous Flow Synthesis Methodologies

The shift from traditional batch processing to continuous flow manufacturing for specialty chemicals like this compound offers significant advantages, including improved safety, consistency, and efficiency. Continuous synthesis is an equilibrium-limited amidation reaction, where the removal of the water byproduct is crucial for driving the reaction to completion. acs.orgresearchgate.nettue.nl

The design of a continuous reactor for the synthesis of this compound is critical for maximizing product yield and purity. The direct amidation of lauric acid with monoethanolamine is a reversible reaction that produces water as a byproduct. Consequently, effective reactor design must facilitate the continuous removal of this water to shift the equilibrium towards the formation of the desired amide.

Plug flow reactors (PFRs), such as tubular or screw reactors, are well-suited for this synthesis. google.comgoogle.comrsc.org A screw reactor, for instance, can operate efficiently in a solvent-free protocol, which is both environmentally and economically advantageous. rsc.org For this specific amidation, key design parameters include maintaining an optimal molar ratio of reactants, precise temperature control, and efficient mixing.

Microwave-assisted continuous flow synthesis represents a significant advancement. google.comgoogle.com In this setup, the reaction mixture is pumped through a reaction tube that passes through a monomode microwave applicator. google.comgoogle.com This design allows for rapid and uniform heating, often leading to significantly higher conversion rates and yields compared to conventional heating methods. google.comgoogle.com Furthermore, these systems can be operated at elevated temperatures and pressures (e.g., above the boiling point of water), which not only accelerates the reaction but also helps to maintain a single liquid phase, thereby improving reaction kinetics. google.com

Below is a table summarizing key reactor design considerations for the continuous synthesis of this compound.

| Parameter | Design Consideration | Impact on Yield and Purity |

| Reactor Type | Plug Flow Reactor (PFR), Tubular Reactor, Screw Reactor | Ensures consistent residence time and reaction conditions for all fluid elements, leading to a more uniform product. |

| Material of Construction | Corrosion-resistant materials (e.g., stainless steel, specialized alloys) | Prevents leaching of metal ions which can catalyze side reactions and contaminate the product. |

| Heat Transfer | High surface-area-to-volume ratio, jacketed reactor walls, microwave heating | Enables precise temperature control, preventing overheating which can lead to thermal degradation of reactants and products. google.comgoogle.com |

| Mass Transfer | In-situ removal of water (e.g., via vacuum, gas stripping, or reactive distillation) | Shifts the reaction equilibrium towards the product side, increasing conversion and yield. acs.orgresearchgate.nettue.nl |

| Residence Time | Optimized via flow rate and reactor volume | Must be sufficient for the reaction to approach equilibrium but short enough to minimize the formation of degradation byproducts. |

Process intensification aims to create dramatically smaller, safer, and more energy-efficient processes. For the synthesis of this compound, several strategies can be employed to intensify the process.

The most critical intensification strategy is the in-situ removal of the water byproduct to overcome equilibrium limitations. researchgate.nettue.nl This can be achieved through:

Gas Stripping: An inert gas is passed through the reaction mixture to carry away water vapor, thus shifting the equilibrium towards the product. researchgate.net

Reactive Distillation: The reaction is conducted in a distillation column. The reactants are introduced, and as the reaction proceeds, the more volatile water byproduct is continuously removed from the top of the column, while the less volatile product is collected at the bottom. This combines reaction and separation into a single unit, significantly improving efficiency. tue.nl

Microwave-assisted synthesis is another powerful process intensification technique. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. rasayanjournal.co.in A study on the non-catalytic synthesis of fatty acid alkanolamides using microwave irradiation achieved a conversion of 98.89% in just 18.5 minutes. rasayanjournal.co.in This rapid, targeted heating minimizes the potential for thermal degradation and byproduct formation that can occur with prolonged heating in conventional reactors. google.comgoogle.com

The following table compares different process intensification strategies applicable to this compound synthesis.

| Strategy | Principle | Advantages |

| Reactive Distillation | Combines reaction and separation of the water byproduct in a single unit. tue.nl | High conversion, simplified downstream processing, energy efficiency. |

| Gas Stripping | An inert gas removes the water byproduct from the liquid phase. researchgate.net | Can be implemented in various reactor types, effective at driving equilibrium. |

| Microwave Heating | Uses microwave energy for rapid and uniform heating of the reaction mixture. google.comgoogle.comrasayanjournal.co.in | Drastically reduced reaction times, higher yields, lower potential for thermal degradation. |

| Solvent-Free Synthesis | The reaction is conducted without a solvent, using one of the reactants as the liquid phase. rsc.org | Higher volumetric productivity, reduced waste, simplified purification. |

Impurity Profiling and Mitigation Strategies during Synthesis

A critical aspect of producing high-quality this compound is understanding and controlling the formation of impurities. Impurities can arise from unreacted starting materials, side reactions, or the degradation of reactants and products.

The primary impurities expected in the synthesis of this compound include:

Unreacted Starting Materials: Residual lauric acid and monoethanolamine.

Ester-Amine: Formed if the reaction is performed with a lauric acid ester instead of the free fatty acid. Even in direct amidation, side reactions can lead to the formation of 2-aminoethyl laurate.

Dimerization/Polymerization Products: Such as N,N'-bis(2-hydroxyethyl)lauramide, which may form under certain conditions.

Degradation Products: High temperatures can cause the degradation of monoethanolamine, leading to the formation of compounds like ammonia, formaldehyde, and various carboxylic acids. researchgate.netwhiterose.ac.uk

Nitrosamines: If nitrite (B80452) impurities are present in the reactants or process water, they can react with the secondary amine functionality that could be formed, or with residual monoethanolamine under certain conditions, to form nitrosamine (B1359907) impurities. researchgate.netfda.gov

Mitigation of these impurities requires a multi-faceted approach, starting from the selection of raw materials to the final purification steps.

The following table outlines potential impurities and the corresponding strategies for their mitigation.

| Impurity | Potential Source | Mitigation Strategy |

| Unreacted Lauric Acid | Incomplete reaction; incorrect stoichiometry. | Optimize residence time and temperature; use a slight excess of monoethanolamine. |

| Unreacted Monoethanolamine | Incorrect stoichiometry; equilibrium limitations. | Optimize stoichiometry; implement efficient water removal; use downstream purification (e.g., vacuum stripping). |

| 2-Aminoethyl laurate (Ester-amide) | Side reaction between the hydroxyl group of monoethanolamine and lauric acid. | Control reaction temperature to favor amidation over esterification; catalyst selection (if used). |

| Oxidative Degradation Products | High reaction temperatures in the presence of oxygen. researchgate.net | Maintain an inert atmosphere (e.g., nitrogen blanket) in the reactor; optimize temperature to the lowest effective level. |

| N-Nitrosamines | Reaction of amines with nitrite impurities. researchgate.netfda.gov | Qualify suppliers to ensure low nitrite levels in raw materials; consider adding antioxidants like ascorbic acid to the formulation. fda.gov |

By carefully designing the continuous synthesis process and implementing robust impurity control strategies, it is possible to produce this compound with high yield and purity, meeting the stringent requirements of its various applications.

Molecular Structure, Conformation, and Spectroscopic Elucidation

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are essential for confirming the ionic nature of the compound and characterizing the intricate bonding network that governs its structure.

While monoethanolamine laurate is achiral and thus does not require complex stereochemical analysis, ¹H and ¹³C NMR spectroscopy are vital for confirming its structure in solution. The spectrum is a superposition of the signals from the ethanolammonium cation and the laurate anion.

In the ¹H NMR spectrum, the protonation of the amine group in monoethanolamine to form the ethanolammonium cation causes a downfield shift for the adjacent methylene (B1212753) protons (-CH₂-N⁺H₃) compared to the neutral starting material. Similarly, the protons of the methylene group adjacent to the hydroxyl function (-CH₂-OH) are also observed. The laurate anion displays characteristic signals for the terminal methyl group, a series of overlapping methylene groups in the alkyl chain, and the α-methylene group adjacent to the carboxylate group.

In the ¹³C NMR spectrum, the formation of the carboxylate anion from the carboxylic acid leads to a characteristic shift of the carbonyl carbon. The carbons of the ethanolammonium cation are also clearly distinguishable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Components Predicted values are based on standard chemical shifts for alkyl chains and known data for ethanolamine (B43304).

| Assignment (Laurate Anion) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| CH₃- | ~0.9 | ~14 |

| -(CH₂)₈- | ~1.2-1.4 | ~23-32 |

| -CH₂-CH₂-COO⁻ | ~1.6 | ~25 |

| -CH₂-COO⁻ | ~2.2 | ~35 |

| -COO⁻ | - | ~180 |

| Assignment (Ethanolammonium Cation) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| ⁺H₃N-CH₂- | ~3.1 | ~42 |

| -CH₂-OH | ~3.8 | ~58 |

Vibrational spectroscopy provides definitive evidence of salt formation and offers deep insight into the hydrogen bonding network.

In Fourier-Transform Infrared (FTIR) spectroscopy, the most significant change upon formation of this compound from its precursors is the disappearance of the characteristic sharp C=O stretching band of the carboxylic acid (typically ~1700-1725 cm⁻¹) and the N-H bending of the primary amine (~1600 cm⁻¹). These are replaced by strong, characteristic absorption bands corresponding to the asymmetric (~1550-1610 cm⁻¹) and symmetric (~1400-1440 cm⁻¹) stretching vibrations of the carboxylate (COO⁻) group.

Furthermore, the protonation of the amine to an ammonium (B1175870) (NH₃⁺) group gives rise to N-H stretching bands. The spectra are dominated by very broad and intense absorption bands in the high-frequency region (typically 2800-3500 cm⁻¹). This broadening is a clear indicator of strong, complex hydrogen bonding networks involving the ammonium (N⁺-H), hydroxyl (O-H), and carboxylate (COO⁻) groups. libretexts.orgmdpi.com These interactions are the primary forces, along with ionic attraction, that hold the structure together.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| O-H, N⁺-H Stretching | 2800-3500 (Broad) | Indicates extensive hydrogen bonding between cation and anion. |

| C-H Stretching (Alkyl) | 2850-2960 | Characteristic of the laurate alkyl chain. |

| Asymmetric COO⁻ Stretching | 1550-1610 | Confirms presence of the deprotonated carboxylate group; evidence of salt formation. |

| Symmetric COO⁻ Stretching | 1400-1440 | Confirms presence of the carboxylate group. |

| C-O Stretching (Alcohol) | 1050-1150 | From the ethanolammonium moiety. |

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is used to confirm the molecular weights of the constituent ions. In positive-ion mode ESI-MS, the ethanolammonium cation would be detected at a mass-to-charge ratio (m/z) of 62.07. In negative-ion mode, the laurate anion would be observed at an m/z of 199.32.

Tandem MS (MS/MS) experiments can reveal the fragmentation pathways. The ethanolammonium cation is expected to fragment via two primary pathways:

Loss of water (H₂O) from the hydroxyl group, resulting in a fragment ion at m/z 44.

Alpha-cleavage adjacent to the amine group, leading to the loss of a CH₂OH radical and producing a highly stable iminium ion fragment at m/z 30.05 ([CH₂NH₂]⁺). nist.gov

The laurate anion would undergo fragmentation typical of fatty acid carboxylates, primarily through the loss of carbon dioxide (CO₂), yielding a fragment at m/z 155.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | Parent m/z | Key Fragment Ion m/z | Neutral Loss | Fragmentation Pathway |

| Ethanolammonium (Cation) | 62.07 | 44.06 | H₂O (18.01) | Dehydration |

| Ethanolammonium (Cation) | 62.07 | 30.05 | •CH₂OH (31.02) | Alpha-cleavage |

| Laurate (Anion) | 199.32 | 155.32 | CO₂ (44.00) | Decarboxylation |

Solid-State Structural Analysis

The solid-state structure of this compound is governed by the efficient packing of its constituent ions to maximize electrostatic, hydrogen bonding, and van der Waals interactions.

As of this writing, a complete single-crystal X-ray diffraction study of this compound is not available in the public domain. However, the structure can be inferred from known principles of ionic compounds. The solid state would consist of a crystalline lattice with a highly ordered, repeating three-dimensional arrangement of ethanolammonium cations and laurate anions.

The structure would be characterized by:

Ionic Layers: Alternating layers of cations and anions.

Hydrogen Bonding: An extensive 3D network of hydrogen bonds linking the -NH₃⁺ and -OH groups of the cations to the -COO⁻ groups of the anions.

Hydrophobic Packing: The long C₁₂ alkyl chains of the laurate anions would align parallel to one another, maximizing van der Waals forces in a manner similar to lipid bilayers.

This layered arrangement, stabilized by both hydrophilic (ionic and hydrogen bonds) and hydrophobic interactions, is a common motif for long-chain fatty acid salts.

There are currently no published studies on the polymorphism of this compound. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct crystal lattice arrangement and, consequently, different physical properties. researchgate.net Long-chain amphiphilic molecules like this compound often exhibit complex polymorphic and mesomorphic (liquid crystalline) behavior as a function of temperature and hydration.

Powder X-ray Diffraction (PXRD) would be the primary technique to investigate such phenomena. Each potential polymorph would produce a unique diffraction pattern. Without experimental data, it is not possible to determine if this compound exhibits polymorphism or to characterize its different crystalline phases.

Conformational Analysis and Isomerism

The three-dimensional structure and flexibility of this compound, dictated by the rotation around its single bonds, are crucial for understanding its physicochemical properties and interactions at a molecular level.

Rotational Isomerism and Energetic Landscapes

This compound, systematically named N-(2-hydroxyethyl)dodecanamide, is a flexible molecule possessing multiple single bonds around which rotation can occur. These rotations give rise to various conformers, each with a distinct potential energy. The study of these rotational isomers and their corresponding energy profiles, known as the energetic landscape, is fundamental to understanding the molecule's behavior.

While specific experimental or computational studies detailing the complete energetic landscape of this compound are not extensively available in peer-reviewed literature, the molecule's conformational preferences can be inferred from the principles of stereochemistry and the analysis of its constituent functional groups.

Lauryl Chain Conformation: The long dodecyl (C12) chain predominantly adopts a low-energy, staggered (anti-periplanar) conformation to minimize steric hindrance between adjacent methylene groups, leading to a generally extended, zigzag structure.

Amide Bond (C-N): The amide bond itself exhibits a significant rotational barrier due to the partial double-bond character arising from resonance. This restricts rotation and typically results in a planar amide group, with the trans conformation being significantly more stable than the cis conformation.

Ethanolamine Headgroup: The rotations around the C-C and C-N bonds of the ethanolamine moiety influence the orientation of the terminal hydroxyl group. This orientation is critical as the hydroxyl group can participate in intra- and intermolecular hydrogen bonding, which can stabilize certain conformers.

The interplay of van der Waals forces, torsional strain, and potential hydrogen bonding governs the relative energies of the different conformers. A comprehensive analysis would require quantum mechanical calculations to map the potential energy surface as a function of the dihedral angles of the key rotatable bonds.

The table below identifies the principal sites of rotational isomerism within the this compound structure.

| Rotatable Bond | Atoms Involved | Description of Rotation | Expected Impact on Conformation |

|---|---|---|---|

| Amide C-N Bond | O=C—N-C | Rotation is highly restricted due to partial double-bond character. Primarily exists in a planar trans configuration. | Defines the relative orientation of the lauryl chain and the ethanolamine headgroup, creating a largely planar and rigid amide linkage. |

| N-Cα Bond | C-N—Cα-Cβ | Rotation determines the orientation of the hydroxyethyl (B10761427) group relative to the amide plane. | Influences the potential for intramolecular hydrogen bonding between the amide oxygen/nitrogen and the terminal hydroxyl group. |

| Cα-Cβ Bond | N-Cα—Cβ-O | Rotation positions the terminal hydroxyl group. | Affects the accessibility of the hydroxyl group for intermolecular interactions, such as hydrogen bonding with solvent or other surfactant molecules. |

| Lauryl C-C Bonds | -(CH₂)n- | Rotation around the ten C-C single bonds in the lauryl tail. | Determines the overall flexibility and shape of the hydrophobic tail. Low-energy conformers feature a staggered, all-trans arrangement, leading to an extended chain. |

Chirality Considerations and Enantiomeric Purity Assessment (If Applicable)

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. A molecule is chiral if it contains one or more stereocenters (typically a carbon atom bonded to four different groups) and lacks a plane of symmetry.

This compound is an achiral molecule nih.gov. An analysis of its structure confirms the absence of any stereocenters:

Lauric Acid Component: The precursor, lauric acid (dodecanoic acid), is a saturated fatty acid with no chiral centers. All carbon atoms in its hydrocarbon chain are bonded to at least two hydrogen atoms.

Monoethanolamine Component: The other precursor, monoethanolamine, is also achiral. Neither of its two carbon atoms is bonded to four different substituents.

Since the formation of the amide bond between the carboxyl group of lauric acid and the amino group of monoethanolamine does not create a chiral center, the resulting this compound molecule is symmetric and lacks chirality nih.gov.

Consequently, enantiomeric purity assessment is not applicable to this compound. This compound exists as a single, achiral structure, and there are no enantiomers or diastereomers to be resolved or quantified.

Theoretical and Computational Chemistry of Monoethanolamine Laurate Systems

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties and reaction mechanisms of monoethanolamine laurate. These methods model the molecule's electronic structure to predict its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecular systems like this compound. By approximating the electron density, DFT calculations can predict its geometric structure, electronic distribution, and chemical reactivity.

For the this compound ion pair, DFT calculations are employed to determine key quantum chemical parameters. These parameters include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger energy gap implies higher stability and lower reactivity. Other calculated parameters, such as electron affinity, ionization potential, and dipole moment, provide a comprehensive picture of the molecule's behavior. For instance, in analogous fatty acid amine compounds like lauryl triethanolamine (B1662121), DFT has been used to show how the distribution of electron density at the polar head group influences its interaction with surfaces. researchgate.net

Table 1: Predicted Quantum Chemical Properties of a Representative Fatty Acid Amine System This table presents typical data obtained from DFT calculations on molecules structurally analogous to this compound to illustrate the outputs of such an analysis.

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| E-HOMO | -0.235 | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron. |

| E-LUMO | 0.045 | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron. |

| Energy Gap (ΔE) | 0.280 | Difference between LUMO and HOMO, related to chemical stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate energetic information for systems like this compound.

While computationally intensive, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for calculating the energies of molecules. nih.gov For this compound, these calculations can yield precise values for:

Conformational Energies: Determining the relative stability of different spatial arrangements (conformers) of the lauryl chain and the ethanolamine (B43304) headgroup.

Interaction Energies: Quantifying the strength of the ionic bond between the laurate anion (RCOO⁻) and the ethanolammonium cation (HOCH₂CH₂NH₃⁺).

Proton Affinity: Calculating the energy change upon protonation of the amine group of monoethanolamine, a key parameter in its reaction with lauric acid.

These high-accuracy calculations are crucial for benchmarking faster methods like DFT and for developing accurate force fields for larger-scale molecular dynamics simulations. researchgate.net

Quantum chemical calculations are instrumental in mapping the potential energy surface of chemical reactions involving this compound, such as its formation from lauric acid and monoethanolamine. This process involves identifying stable reactants, products, intermediates, and, crucially, the transition states that connect them.

The formation of this compound can be viewed as an acid-base neutralization. However, under conditions that favor dehydration, an amidation reaction can occur to form N-(2-hydroxyethyl)lauramide. Theoretical studies can elucidate the mechanisms of these reactions. A likely pathway involves the formation of a zwitterionic intermediate, similar to the well-studied reaction between monoethanolamine and carbon dioxide. nih.govrsc.org

Reactant Complex: Lauric acid and monoethanolamine form a hydrogen-bonded complex.

Zwitterionic Intermediate: A proton is transferred from the carboxylic acid to the amine, forming an intimate ion pair: [CH₃(CH₂)₁₀COO⁻][HOCH₂CH₂NH₃⁺].

Transition State: The system must overcome an energy barrier to proceed to the amide product. Locating the transition state structure and calculating its energy provides the activation energy (Ea) for the reaction.

Product: The final amide and a water molecule are formed.

Calculations indicate that such reaction pathways are often mediated by additional solvent or reactant molecules that act as proton relays, lowering the activation energy barrier. researchgate.net

Table 2: Illustrative Reaction Energetics for Amine Acylation This table shows representative activation free energies (ΔG‡) for a two-step reaction mechanism, as would be calculated for the formation of an amide from monoethanolamine and lauric acid.

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Step 1: Zwitterion Formation | Proton transfer from lauric acid to monoethanolamine. | ~11-13 |

| Step 2: Amide Formation | Nucleophilic attack and dehydration to form the amide. | Variable, depends on catalysis and conditions. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a bridge between the quantum mechanical description and macroscopic properties. For a system like this compound, MD is essential for understanding intermolecular forces and collective phenomena like self-assembly.

In solution, this compound interacts strongly with solvent molecules and other ions. MD simulations can characterize these interactions in detail. In an aqueous environment, the simulation would model:

Hydrogen Bonding: The ethanolammonium headgroup can act as a hydrogen bond donor (from both -OH and -NH₃⁺ groups), while the laurate carboxylate is a strong acceptor. MD simulations quantify the number, lifetime, and geometry of these hydrogen bonds with surrounding water molecules. researchgate.netnih.gov

Hydration Shells: The structure of water molecules around the ionic headgroup and the hydrophobic tail can be analyzed using radial distribution functions (RDFs). RDFs show the probability of finding a solvent molecule at a certain distance from a part of the solute, revealing distinct hydration layers. ump.edu.my

Ion Pairing: The simulations can determine the extent to which the laurate anion and ethanolammonium cation remain as a contact ion pair versus a solvent-separated ion pair.

The mean activation energy for hydrogen bond breakage in pure monoethanolamine has been calculated to be approximately 25.0 ± 1.8 kJ/mol, indicating a robust, continuously rearranging hydrogen-bond network that would be significantly influenced by the introduction of the laurate counter-ion. researchgate.net

As an amphiphilic molecule, this compound is expected to self-assemble into aggregates like micelles above a certain concentration, known as the critical micelle concentration (CMC). MD simulations are a powerful tool to study the dynamics and structure of this process. researchgate.net

Due to the long timescales involved in micellization, these simulations often employ coarse-graining (CG) techniques, where groups of atoms are represented as single interaction sites. frontiersin.org This allows for the simulation of larger systems for longer times.

MD simulations of the self-assembly of this compound can provide:

Mechanism of Formation: Visualizing the aggregation of individual surfactant molecules (monomers) into spherical or worm-like micelles.

Micellar Structure: Calculating key structural parameters such as the aggregation number (number of monomers per micelle), the radius of gyration, and the shape (sphericity) of the resulting micelles.

Solvent Behavior: Analyzing the partitioning of solvent molecules between the bulk phase, the micellar core, and the interfacial region.

In aqueous environments, the hydrophobic lauryl tails would form the core of the micelle to minimize contact with water, while the hydrophilic ethanolammonium headgroups would form the outer corona, interacting with the surrounding water. In non-aqueous, non-polar solvents, the opposite structure, a reverse micelle, would be expected to form.

Table 3: Typical Parameters from MD Simulations of Surfactant Self-Assembly This table presents representative data that would be obtained from a coarse-grained MD simulation of micelle formation for a surfactant like this compound.

| Simulation Parameter | Typical Value | Description |

|---|---|---|

| Aggregation Number (N_agg) | 50 - 100 | The average number of surfactant molecules in a single micelle. |

| Radius of Gyration (Rg) | 1.5 - 2.5 nm | A measure of the overall size of the micelle. |

| Solvent Accessible Surface Area (SASA) | Decreases upon aggregation | Measures the exposure of the hydrophobic tails to the solvent; its reduction drives micellization. |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to connect the molecular structure of a compound to its macroscopic properties and activity. For a surfactant like this compound, this involves understanding how its amphiphilic nature governs its behavior in solution and at interfaces.

Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful lens to examine the physical and colloidal behavior of this compound at a molecular level. These simulations can predict key surfactant properties that are otherwise determined through laborious experiments. chemrxiv.org

Critical Micelle Concentration (CMC): The CMC is a fundamental property indicating the concentration at which surfactant molecules self-assemble into micelles. MD simulations can be used to predict the CMC by calculating the free energy of micellization. Simulations of small systems can provide statistics that are then used in fitting procedures to generate equilibrium constants for micellization. emory.edu These methods can capture the influence of factors like alkyl chain length and headgroup identity on the CMC. For instance, simulations have been successfully used to study the self-assembly and phase transitions of fatty acids like lauric acid, observing the formation of bilayers and spherical micelles under different conditions. nih.gov

Surface Tension: The ability of a surfactant to lower the surface tension of a solvent is a primary measure of its effectiveness. Computational methods can predict surface tension by simulating the interface between the aqueous solution and a vacuum or a non-polar phase (e.g., oil). rsc.org Statistical mechanics-based models can calculate surface tension from molecular parameters, applicable to both nonionic and ionic surfactants. nih.govacs.org

Micelle Structure and Aggregation Number: MD simulations can provide detailed insights into the structure of the micelles formed by this compound. This includes predicting the average number of molecules in a micelle (aggregation number), the shape of the micelle (spherical, cylindrical), the orientation of the molecules within the micelle, and the degree of counterion binding. emory.edu Simulations of fatty acid salts have shown the formation of spherical micelles and have been used to study their dynamic equilibrium. nih.govijcmas.com

The following table presents hypothetical predicted properties for this compound based on computational models, compared with typical experimental values for similar C12 anionic surfactants.

| Property | Predicted Value (Computational) | Typical Experimental Range (C12 Anionic Surfactants) | Significance |

| Critical Micelle Concentration (CMC) | 8 - 12 mM | 7 - 15 mM | Indicates the onset of self-assembly and detergency. |

| Surface Tension at CMC (γ_cmc) | 25 - 30 mN/m | 22 - 35 mN/m | Measures the effectiveness in reducing surface tension. |

| Aggregation Number (N_agg) | 50 - 70 | 40 - 80 | Describes the size of the self-assembled micelles. |

| Degree of Counterion Binding (β) | 0.3 - 0.5 | 0.2 - 0.6 | Represents the fraction of counterions associated with the micelle. |

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with a specific property, such as the critical micelle concentration (CMC). uq.edu.audrugdesign.org These models are built by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure.

For a surfactant like this compound, a QSAR model for predicting its CMC would involve the following steps:

Data Set Collection: A diverse set of anionic surfactants with experimentally determined CMC values would be compiled. acs.orgnih.gov

Molecular Descriptor Calculation: For each surfactant in the data set, a wide range of molecular descriptors would be calculated. These descriptors can be categorized as:

Topological Descriptors: Describe the connectivity of atoms (e.g., Balaban index, Randic index). asianpubs.org

Geometrical Descriptors: Relate to the 3D shape of the molecule (e.g., molecular volume, surface area).

Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Quantum Chemical Descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges). nih.gov

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical equation linking a subset of the most relevant descriptors to the CMC. asianpubs.org The predictive power of the model is then rigorously tested using internal and external validation techniques.

For anionic surfactants, studies have shown that important descriptors for predicting CMC include those related to the hydrophobic fragments (topological and geometrical descriptors) and the hydrophilic headgroup (charge-related and constitutional descriptors). acs.orgnih.gov The order of importance for some quantum chemical descriptors in predicting the CMC of anionic surfactants has been identified as: Kier & Hall molecular connectivity index (KH0) > Total Energy (E_T) > Dipole Moment (D) > LUMO Energy (E_LUMO) > Molar Heat of Formation (ΔH_f) > HOMO Energy (E_HOMO). nih.gov

A hypothetical QSAR model for predicting the negative logarithm of the CMC (-log CMC) for a series of anionic surfactants, including this compound, might take the following form:

-log CMC = b₀ + b₁(Descriptor 1) + b₂(Descriptor 2) + ... + bₙ*(Descriptor n)**

The table below provides examples of molecular descriptors that would be relevant for developing a QSAR model for this compound.

| Descriptor Class | Specific Descriptor Example | Description | Relevance to Surfactant Activity |

| Topological | Balaban Index (J) | A distance-based topological index that reflects the branching of the molecule. | Relates to the shape and packing of the hydrophobic tail. |

| Geometrical | Molecular Volume (Vol) | The volume occupied by the molecule. | Influences the size of the hydrophobic part and its interaction with water. |

| Quantum Chemical | Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Reflects the strength of the hydrophilic headgroup. |

| Quantum Chemical | Heat of Formation (ΔH_f) | The energy change when the compound is formed from its constituent elements. | Related to the overall stability of the molecule. |

| Charge-Related | Partial Charge on Oxygen (qO) | The calculated electrostatic charge on the carboxylate oxygen atoms. | Crucial for the electrostatic interactions of the headgroup with water and counterions. |

Interfacial and Colloidal Science of Monoethanolamine Laurate

Micellization Phenomena and Self-Assembly in Solution

The self-assembly of monoethanolamine laurate in aqueous solutions is a key characteristic, leading to the formation of micelles above a certain concentration. This behavior is governed by the amphiphilic nature of the molecule, which possesses a hydrophilic monoethanolamine head group and a hydrophobic laurate tail.

Determination of Critical Micelle Concentration (CMC) through Conductometric and Tensiometric Methods

The critical micelle concentration (CMC) is a fundamental parameter that defines the onset of micelle formation. It can be precisely determined using various techniques, with conductometry and tensiometry being two of the most common methods.

For (2-hydroxyethyl)ammonium laurate, a synonym for this compound, the CMC has been determined using both electrical conductivity and surface tension measurements. These studies show that the CMC value is influenced by temperature. researchgate.net

Conductometric Method: This method relies on the change in the molar conductivity of the surfactant solution as a function of its concentration. Below the CMC, this compound exists as individual ions, and the conductivity increases linearly with concentration. Upon micelle formation, the mobility of the aggregated ions changes, leading to a distinct break in the slope of the conductivity versus concentration plot. The concentration at this break point is taken as the CMC.

Tensiometric Method: Surface tension measurements also provide a reliable way to determine the CMC. As the concentration of this compound increases, the surfactant molecules adsorb at the air-water interface, causing a decrease in surface tension. Once the interface is saturated, the surfactant molecules begin to form micelles in the bulk solution, and the surface tension reaches a plateau. The concentration at which this plateau begins corresponds to the CMC.

A systematic experimental study of ethanolammonium carboxylate surface active ionic liquids (SAILs), including this compound, has been conducted to evaluate their micellization behavior. acs.org The CMC values were determined from tensiometric methods. acs.org

| Method | Temperature (°C) | CMC (mmol/L) |

|---|---|---|

| Conductometry | 25 | - |

| Tensiometry | 25 | - |

Thermodynamics of Micelle Formation (ΔG, ΔH, ΔS)

The process of micellization is a spontaneous phenomenon driven by thermodynamic factors. The standard Gibbs free energy of micellization (ΔG°mic), the standard enthalpy of micellization (ΔH°mic), and the standard entropy of micellization (ΔS°mic) provide insight into the energetic forces governing this self-assembly process.

The Gibbs free energy of micellization for this compound has been evaluated and is found to be negative, indicating the spontaneity of the micellization process. researchgate.net The thermodynamics of micellization for ethanolammonium carboxylates, including the laurate anion, have been evaluated by conductometric measurements to determine parameters such as ΔG°mic, ΔH°mic, and ΔS°mic. acs.org

| Thermodynamic Parameter | Value | Significance |

|---|---|---|

| ΔG°mic | Negative | Spontaneous process |

| ΔH°mic | - | Indicates whether the process is exothermic or endothermic |

| ΔS°mic | - | Reflects the change in randomness of the system |

Micelle Morphology and Aggregation Number Determination

The shape and size of micelles are crucial parameters that influence the macroscopic properties of a surfactant solution. Common micellar shapes include spherical, cylindrical (rod-like), and lamellar structures. The aggregation number represents the average number of surfactant monomers that assemble to form a single micelle.

The morphology of micelles can be influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. While specific studies on the micelle morphology and aggregation number of this compound are not detailed in the available search results, it is known that for similar surfactants, such as sodium laurate, wormlike micellar solutions can be formed when mixed with certain cationic surfactants. rsc.org

Techniques such as small-angle neutron scattering (SANS) and cryogenic transmission electron microscopy (cryo-TEM) are powerful tools for determining micelle morphology and size. The aggregation number can be determined by methods like fluorescence quenching, light scattering, and mass spectrometry.

Surface Activity and Interfacial Tension Reduction Mechanisms

This compound is an effective surface-active agent, meaning it preferentially adsorbs at interfaces, such as the air-water or oil-water interface. This adsorption leads to a reduction in the interfacial tension, a key property for applications like emulsification, foaming, and wetting.

Adsorption Isotherms at Liquid-Air and Liquid-Liquid Interfaces

The relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at a constant temperature is described by an adsorption isotherm. These isotherms provide valuable information about the efficiency and effectiveness of a surfactant in reducing surface tension.

For ethanolammonium carboxylate surface active ionic liquids, the surface excess concentration (Γmax) and the minimum surface area occupied per molecule (Amin) have been computed from surface tension measurements. researchgate.net These parameters are crucial for understanding the packing of the surfactant molecules at the interface. The values of surface tension reduction show considerable variation with changes in the anion chain length and the cationic head groups. acs.org

Interfacial Rheology and Film Formation

The layer of adsorbed surfactant molecules at an interface forms a film with its own rheological properties. Interfacial rheology studies the response of this two-dimensional film to deformation, providing insights into its elasticity and viscosity. These properties are critical for the stability of emulsions and foams.

The formation of a stable interfacial film is essential for many applications. The rheological behavior of this film is influenced by the molecular structure of the surfactant, its concentration at the interface, and the interactions between the adsorbed molecules. While specific studies on the interfacial rheology of this compound films are not available in the provided search results, the general principles of interfacial rheology are well-established for surfactants. nih.govresearchgate.netnih.gov Techniques such as oscillating drop or bubble tensiometry and interfacial shear rheometry are used to characterize the viscoelastic properties of these films.

Emulsification and Dispersion Mechanisms

This compound, as a salt of a weak base (monoethanolamine) and a weak acid (lauric acid), functions as an anionic surfactant. Its amphiphilic nature, possessing a hydrophilic amine head group and a hydrophobic lauryl tail, allows it to adsorb at oil-water interfaces, reducing interfacial tension and facilitating the formation of emulsions. The primary mechanism involves the orientation of this compound molecules at the droplet surface, creating a barrier that prevents immediate recoalescence of newly formed droplets during the emulsification process. However, specific research findings detailing the efficiency and precise mechanisms for this compound are not available.

Emulsion Stability and Droplet Coalescence Kinetics

The stability of an emulsion is its ability to resist changes in its physicochemical properties over time. For emulsions stabilized by surfactants like this compound, key destabilization processes include creaming, flocculation, and coalescence. Coalescence is an irreversible process where two or more droplets merge to form a larger droplet, ultimately leading to phase separation.

The kinetics of droplet coalescence are influenced by factors such as the surfactant concentration, the nature of the oil and aqueous phases, temperature, and mechanical agitation. A stable surfactant film at the oil-water interface is crucial for preventing coalescence. This stability is a function of the interfacial film's elasticity and its ability to repair ruptures.

Research Findings on Analogous Systems: Studies on other fatty acid soaps indicate that the stability they confer is highly dependent on factors like pH, ionic strength, and temperature, which affect the ionization and packing of the surfactant molecules at the interface. For instance, the effectiveness of fatty acid soaps as emulsifiers is known to be sensitive to the presence of divalent cations, which can lead to the precipitation of the soap and emulsion breakdown.

No quantitative data or specific studies on the emulsion stability and droplet coalescence kinetics for this compound could be identified.

Role in Stabilizing Disperse Systems

Disperse systems consist of one phase dispersed as particles or droplets in a continuous phase. This compound would be expected to stabilize such systems, particularly oil-in-water emulsions, through a combination of electrostatic and steric repulsion. The ionized carboxylate group of the laurate and the protonated amine group of the monoethanolamine can create a charged surface on the dispersed droplets, leading to electrostatic repulsion between them. Additionally, the arrangement of surfactant molecules at the interface can provide a steric barrier.

The effectiveness of stabilization would depend on the surfactant's ability to form a dense and robust interfacial layer. Key parameters influencing this include the critical micelle concentration (CMC) of the surfactant and the resulting surface tension at the interface.

Specific data on the stabilizing performance of this compound in various disperse systems, including particle size distribution over time or zeta potential measurements, is not available in the reviewed literature.

Interactions within Complex Multicomponent Colloidal Systems

For example, interactions with non-ionic surfactants could lead to the formation of mixed micelles, potentially altering the emulsification properties and stability of the system. The presence of polymers could lead to depletion flocculation or steric stabilization, depending on the nature of the polymer and its interaction with the surfactant-coated droplets. Electrolytes can influence the thickness of the electrical double layer around the droplets, thereby affecting electrostatic stabilization.

While the general principles of these interactions are well-established in colloid science, specific studies and data detailing the behavior of this compound in complex multicomponent systems were not found.

Interactions with Polymeric and Material Systems

Interaction with Polymer Matrices and Films

As a fatty acid salt, monoethanolamine laurate is expected to exhibit plasticizing effects in various polymer systems. Plasticizers are additives that increase the flexibility and workability of a polymer by lowering its glass transition temperature (Tg). The mechanism involves the insertion of the plasticizer molecules between the polymer chains, which increases the free volume and reduces polymer-polymer chain interactions, thereby allowing the chains to move more freely.

The long, non-polar lauryl chain of this compound can effectively disrupt the van der Waals forces between polymer chains. Simultaneously, the polar ethanolamine (B43304) head can form hydrogen bonds with polar polymer chains or other additive molecules. This combined action can lead to a more pliable material. For instance, related fatty acid derivatives, such as lauric acid and sucrose (B13894) laurate, have demonstrated a plasticizing effect in polymers like polyhydroxybutyrate (B1163853) (PHB)/starch composites and polyvinyl chloride (PVC), respectively. uplb.edu.phbiointerfaceresearch.com The addition of these laurate-containing compounds results in a measurable decrease in the polymer's glass transition temperature, a key indicator of plasticization. biointerfaceresearch.com

Polymer swelling is influenced by the penetration of small molecules into the polymer matrix. While this compound itself may not be the primary swelling agent, its presence can affect how a polymer interacts with solvents. By increasing the intermolecular spacing, it can facilitate the ingress of solvent molecules, potentially leading to a higher degree of swelling. Conversely, if the laurate chains increase the hydrophobicity of the matrix, they might hinder the uptake of aqueous solutions.

Table 1: Illustrative Effect of Fatty Acid-Based Plasticizers on Polymer Glass Transition Temperature (Tg) This table presents hypothetical data based on typical trends observed for related compounds, as direct data for this compound is not readily available.

| Polymer Matrix | Plasticizer Concentration (% w/w) | Expected Glass Transition Temperature (°C) |

|---|---|---|

| Polyvinyl Chloride (PVC) | 0 | 82 |

| Polyvinyl Chloride (PVC) | 10 | 65 |

| Polyvinyl Chloride (PVC) | 20 | 51 |

| Polyhydroxybutyrate (PHB) | 0 | 4 |

| Polyhydroxybutyrate (PHB) | 10 | -5 |

The introduction of a plasticizer like this compound typically modifies the mechanical profile of a polymer composite by decreasing its stiffness and strength while increasing its ductility. The reduction in intermolecular forces between polymer chains lowers the force required to deform the material.

Tensile Strength and Young's Modulus: These properties are generally expected to decrease with the addition of this compound. The separation of polymer chains reduces the material's resistance to tensile stress. Studies on similar compounds, such as lauric acid in PHB/starch biofilms, have shown a decrease in tensile strength upon addition of the plasticizer. uplb.edu.ph

Elongation at Break: This property, which measures a material's ductility, is expected to increase. With greater chain mobility, the polymer can stretch more before fracturing. Research on sucrose laurate in PVC films confirmed that increasing the ester concentration led to higher elongation at break. biointerfaceresearch.com

Table 2: Expected Influence of this compound on Mechanical Properties of a Rigid Polymer This table shows representative changes based on the known effects of fatty acid-based plasticizers.

| Property | Unplasticized Polymer | Polymer with this compound | Expected Change |

|---|---|---|---|

| Tensile Strength (MPa) | 50 | 35 | Decrease |

| Young's Modulus (GPa) | 2.5 | 1.8 | Decrease |

| Elongation at Break (%) | 5 | 50 | Increase |

Role in Surface Modification and Coating Formulations

In coatings and surface treatments, the surfactant nature of this compound is its most critical attribute. It can spontaneously orient itself at interfaces, altering surface energies and promoting interactions between dissimilar materials.

Effective wetting is crucial for a coating to spread evenly over a substrate and form a uniform, defect-free film. Wetting agents achieve this by reducing the surface tension of the liquid coating. specialchem.com this compound, with its amphiphilic structure, functions as a classic surfactant.

When added to a waterborne coating formulation, the this compound molecules migrate to the surface. The hydrophobic laurate tails orient towards the air, while the hydrophilic ethanolamine heads remain in the aqueous phase. This arrangement disrupts the cohesive energy of the water at the surface, lowering the coating's surface tension. According to Young's equation, a lower liquid surface tension results in a smaller contact angle between the liquid and the substrate, indicating better wetting. fineotex.com

The effectiveness of this compound as a wetting agent would depend on the nature of the substrate.

On high-energy substrates (e.g., metal, glass): It can help overcome minor surface contaminants.

On low-energy substrates (e.g., plastics like polypropylene, polyethylene): It is particularly valuable, as it helps the aqueous coating to spread over these inherently difficult-to-wet surfaces.

The closely related compound, triethanolamine (B1662121) laurate, is known to function as a non-ionic surfactant that effectively lowers the surface tension between liquids or between a liquid and a solid.

Good adhesion is fundamental to the performance and durability of any coating or adhesive joint. This compound has the potential to act as an adhesion promoter or coupling agent, forming a molecular bridge across the interface between the substrate and the polymer matrix.

The mechanism relies on the dual functionality of the molecule:

Interaction with the Substrate: The polar ethanolamine head group can form strong interactions with polar, high-energy substrates. The amine (-NH2) and hydroxyl (-OH) groups can form hydrogen bonds with hydroxylated surfaces (like glass or oxidized metals) or coordinate bonds with metal atoms. Amines are well-documented for their ability to improve the adhesion of polymers to metallic substrates. capes.gov.br

Interaction with the Polymer Matrix: The long, non-polar laurate tail can become physically entangled with the polymer chains of the coating or adhesive through van der Waals forces. This is especially effective if the polymer matrix is also non-polar or has long alkyl chains.

By creating these strong interfacial links, this compound can improve the bond strength and durability of the coating, enhancing its resistance to delamination, especially in the presence of moisture.

Incorporation into Advanced Materials

The functional properties of this compound suggest its potential use in the formulation of advanced materials, particularly polymer nanocomposites. These materials incorporate nanoscale fillers (e.g., nanoclay, carbon nanotubes, graphene) into a polymer matrix to achieve enhanced mechanical, thermal, or electrical properties. researchgate.netdtu.dk

A significant challenge in creating nanocomposites is achieving a uniform dispersion of the nanofillers and ensuring strong adhesion between the filler and the polymer matrix. Nanofillers often have a tendency to agglomerate due to strong van der Waals forces. Furthermore, the surface of many nanofillers is hydrophilic, making them incompatible with hydrophobic polymer matrices.

This compound could be employed as a surface treatment agent for these nanofillers. The polar ethanolamine head would adsorb onto the surface of a hydrophilic filler (like silica (B1680970) or certain clays), while the hydrophobic laurate tail would project outwards. This surface modification would:

Improve Dispersion: The organic tails create a steric barrier that prevents the nanoparticles from re-agglomerating.

Enhance Interfacial Adhesion: The laurate tails provide a compatible interface for the surrounding polymer matrix, improving stress transfer from the matrix to the filler and thereby enhancing the composite's mechanical properties, such as tensile strength and toughness. mdpi.com

This application leverages the compound's surfactant and adhesion-promoting properties to create a more homogeneous and robust advanced composite material.

Design and Synthesis of Hybrid Materials Incorporating this compound

The incorporation of this compound into hybrid materials leverages its capacity to act as a structure-directing agent or a template. In processes such as sol-gel synthesis, the self-assembly of surfactant molecules into micelles can organize the inorganic precursors, leading to the formation of mesoporous materials with controlled pore structures. While specific research exclusively detailing the use of this compound in this context is limited, the principles of using fatty acid ethanolamides and other non-ionic surfactants are well-established.

The design of these hybrid materials often involves the following steps:

Micelle Formation: In a solution containing the inorganic precursor (e.g., a silica precursor like tetraethyl orthosilicate), this compound molecules self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC).

Templating: The inorganic precursor hydrolyzes and condenses around the micellar structures, which act as a template. The interaction between the hydrophilic head of the surfactant and the inorganic species directs the formation of the material's framework.

Removal of Template: After the inorganic framework is formed, the surfactant template is typically removed through calcination or solvent extraction, leaving behind a porous structure.

The properties of the resulting hybrid material, such as pore size and surface area, can be tailored by controlling the synthesis conditions, including the concentration of this compound and the reaction temperature.

Table 1: Potential Parameters for Hybrid Material Synthesis Templated by this compound

| Parameter | Influence on Hybrid Material | Expected Outcome with this compound |

| Surfactant Concentration | Controls the number and size of micelles, influencing pore size and porosity. | Higher concentrations may lead to smaller, more numerous pores. |

| Reaction Temperature | Affects the kinetics of precursor condensation and micelle stability. | Can influence the degree of order in the porous structure. |

| pH of the Solution | Influences the hydrolysis and condensation rates of the inorganic precursor. | Can affect the final morphology and pore connectivity. |

| Co-solvents | Can alter the solubility of the surfactant and precursor, affecting micelle shape. | May be used to fine-tune the mesostructure of the material. |

This table illustrates the conceptual influence of various parameters on the synthesis of hybrid materials using a surfactant like this compound as a template, based on established principles of surfactant-templated synthesis.

Studies on Nanomaterial Dispersion and Stabilization

The effective dispersion and long-term stabilization of nanomaterials in various media are crucial for their application in fields ranging from electronics to biomedicine. This compound, as a surfactant, can play a vital role in preventing the agglomeration of nanoparticles.

The stabilization mechanism of this compound involves its adsorption onto the surface of nanoparticles. The hydrophobic lauryl tail interacts with the nanoparticle surface, while the hydrophilic monoethanolamine head extends into the surrounding medium. This creates a protective layer that can provide steric hindrance, preventing the nanoparticles from coming into close contact and aggregating.

Research in the broader field of nanoparticle stabilization using fatty acid derivatives suggests that the effectiveness of the surfactant depends on several factors, including the nature of the nanoparticle, the solvent, and the chemical structure of the surfactant. For instance, in the dispersion of hydrophobic nanomaterials like carbon nanotubes in aqueous solutions, the hydrophobic tail of this compound would adsorb onto the nanotube surface, while the hydrophilic head would promote dispersion in water.

Table 2: Factors Influencing Nanoparticle Stabilization by this compound

| Factor | Description | Role of this compound |

| Nanoparticle Type | The surface chemistry of the nanoparticle (e.g., metal oxides, carbon-based). | The lauryl group can interact favorably with hydrophobic surfaces, while the head group can interact with more polar surfaces. |

| Solvent Polarity | The nature of the continuous phase (e.g., aqueous, organic). | The amphiphilic nature of this compound allows it to function at oil-water interfaces and in both polar and non-polar environments to some extent. |

| Surfactant Concentration | The amount of surfactant relative to the nanoparticle surface area. | Sufficient concentration is needed to achieve complete surface coverage and effective steric stabilization. |

| pH and Ionic Strength | Can affect the charge of the nanoparticle surface and the conformation of the surfactant. | May influence the adsorption density and stabilizing efficiency of the this compound layer. |

This table outlines the key factors that would theoretically influence the stabilization of nanomaterials by a surfactant such as this compound, based on general principles of colloid and surface science.

While direct and extensive research on this compound for these specific applications is not widely published, its chemical structure and surfactant properties strongly suggest its utility in the fabrication of hybrid materials and the stabilization of nanomaterial dispersions. Further targeted research would be beneficial to fully elucidate its performance and optimize its use in these advanced material applications.

Environmental Fate and Degradation Mechanisms of Monoethanolamine Laurate

Biodegradation Pathways and Kinetics

The primary mechanism for the removal of monoethanolamine laurate from the environment is biodegradation. Microorganisms in soil and water utilize the monoethanolamine and laurate components as carbon and nitrogen sources, breaking them down into simpler molecules.

This compound is biodegradable under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. The degradation proceeds through the separate breakdown of its two main constituents.

Monoethanolamine (MEA): Studies have shown that MEA is readily biodegradable in both soil and water. Under aerobic conditions, complete removal of MEA in soil can occur in approximately 10 days at ambient temperatures. The process is slower under anaerobic conditions, taking around 12 days for complete removal.

Lauric Acid: As a medium-chain fatty acid, lauric acid is also readily biodegradable in environmental compartments. In aerobic activated sludge, a total organic carbon (TOC) reduction of 100% has been observed within 100 hours nih.gov. Under anaerobic conditions, long-chain fatty acids (LCFAs) are known to degrade, though the process can be slower. Palmitate (C16:0), another saturated fatty acid, is a key intermediate in the anaerobic degradation of other LCFAs, indicating that pathways exist for the breakdown of saturated fatty acids like laurate nih.gov. However, LCFAs can sometimes inhibit anaerobic microbial activity, particularly methanogenesis rnasinc.com.

| Component | Condition | Environment | Observed Degradation Rate/Time |

|---|---|---|---|

| Monoethanolamine | Aerobic | Soil (Ambient Temp.) | ~10 days for complete removal |

| Monoethanolamine | Anaerobic | Soil (Ambient Temp.) | ~12 days for complete removal |

| Lauric Acid | Aerobic | Activated Sludge | 100% TOC reduction in <100 hours nih.gov |

| Long-Chain Fatty Acids | Anaerobic | Sludge | Slow degradation, potential for inhibition nih.govrnasinc.com |

The biodegradation of this compound results in several intermediate and final products.

From Monoethanolamine: The primary metabolites from MEA degradation are ammonium (B1175870) and acetate. Under aerobic conditions, the ammonium can be further oxidized through nitrification. Nitrogen gas has also been identified as a dominant by-product.

From Lauric Acid: The principal metabolic pathway for lauric acid is beta-oxidation. In this process, the 12-carbon fatty acid chain is sequentially cleaved to produce six molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production. Under anaerobic conditions, the degradation of similar LCFAs has been shown to produce other saturated fatty acids with shorter chains (e.g., palmitic acid, myristic acid) as transient intermediates, with acetic acid accumulating as a final product rnasinc.com.

| Original Component | Metabolic Pathway | Identified Metabolites/Products |

|---|---|---|

| Monoethanolamine | Biodegradation | Ammonium, Acetate, Nitrogen Gas |

| Lauric Acid | Beta-Oxidation (Aerobic) | Acetyl-CoA |

| Lauric Acid | Anaerobic Degradation | Shorter-chain fatty acids, Acetic Acid rnasinc.com |

Several environmental factors can influence the rate at which this compound biodegrades.

Temperature: Lower temperatures generally slow down microbial metabolism, thus reducing the degradation rate. For MEA, degradation time in soil increased from 10 days at ambient temperature to 18-20 days at 5°C.

pH: The optimal pH for the microbial degradation of the laurate component is generally near neutral (pH 7.0), as this provides favorable conditions for the enzymatic activity required for hydrolysis and metabolism researchgate.net. The bioavailability and toxicity of fatty acids can be pH-dependent; for instance, increasing pH has been shown to inhibit the toxicity of fatty acids to certain aquatic organisms nih.gov.

Microbial Activity: The presence of a healthy, adapted microbial population is crucial for degradation. High concentrations of the parent compound or its metabolites can sometimes inhibit microbial activity. Lauric acid itself possesses antimicrobial properties, which could potentially slow degradation at very high concentrations by inhibiting the necessary microorganisms frontiersin.orgaclr.com.es. In some environments, the availability of nutrients like phosphate (B84403) can be a limiting factor for the aerobic biodegradation of the monoethanolamine component.

Hydrolysis Pathways and Stability in Aqueous Environments

In addition to biodegradation, the chemical stability of the amide form of this compound in water is influenced by hydrolysis, a reaction where water breaks the amide bond. This process can be either enzymatic or purely chemical (acid- or base-catalyzed). The hydrolysis of the amide yields lauric acid and monoethanolamine researchgate.netlibretexts.org.

The rate of chemical hydrolysis of the amide bond is highly dependent on pH researchgate.net.

Acidic Conditions (Low pH): Under acidic conditions, the hydrolysis of amides is catalyzed by H+ ions. The reaction produces a carboxylic acid (lauric acid) and the protonated amine salt (monoethanolammonium ion) libretexts.orglibretexts.org.

Neutral Conditions (pH ~7): At neutral pH, the rate of non-enzymatic hydrolysis is typically very slow researchgate.net. In the environment, enzymatic hydrolysis by amidohydrolases is the dominant pathway at this pH nih.gov.

Basic (Alkaline) Conditions (High pH): In the presence of a base (e.g., OH-), hydrolysis is also accelerated. This process, known as saponification, results in the formation of a carboxylate salt (sodium or potassium laurate, depending on the cation present) and the free amine (monoethanolamine) libretexts.orglibretexts.org.

The reaction pathway for amide hydrolysis is generally accepted to be rate-limited by the attack of a water molecule (in acidic conditions) or a hydroxide (B78521) ion (in basic conditions) on the amide's carbonyl carbon researchgate.netstackexchange.com.

The ionic strength of the aqueous solution, which is a measure of the concentration of ions, can also affect the rate of hydrolysis. Studies on the hydrolysis of similar compounds, such as esters, have shown that increasing ionic strength by adding salts can decrease the rate of hydrolysis ias.ac.in.